N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine

TrkA Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine (CAS 1010086-61-9) is a synthetic small molecule belonging to the pyrazole-pyrazine amine class of kinase inhibitors. Its core structure features a 6-chloropyrazin-2-amine scaffold linked to a 1-(tert-butyl)-1H-pyrazol-5-yl moiety.

Molecular Formula C11H14ClN5
Molecular Weight 251.71 g/mol
CAS No. 1010086-61-9
Cat. No. B1508283
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine
CAS1010086-61-9
Molecular FormulaC11H14ClN5
Molecular Weight251.71 g/mol
Structural Identifiers
SMILESCC(C)(C)N1C(=CC=N1)NC2=CN=CC(=N2)Cl
InChIInChI=1S/C11H14ClN5/c1-11(2,3)17-10(4-5-14-17)16-9-7-13-6-8(12)15-9/h4-7H,1-3H3,(H,15,16)
InChIKeyQOTJPJGBOWWFBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine (CAS 1010086-61-9): Structural and Pharmacological Profile


N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine (CAS 1010086-61-9) is a synthetic small molecule belonging to the pyrazole-pyrazine amine class of kinase inhibitors. Its core structure features a 6-chloropyrazin-2-amine scaffold linked to a 1-(tert-butyl)-1H-pyrazol-5-yl moiety . This compound is a potent, ATP-competitive inhibitor of the Tropomyosin Receptor Kinase A (TrkA), a validated therapeutic target in oncology and neuropathic pain [1]. Publicly disclosed structure-activity relationship (SAR) studies confirm that the tert-butyl group and chlorine atom are critical determinants for target engagement and kinase selectivity within this chemotype [1].

Why Direct Substitution of 6-Chloropyrazin-2-amine Pyrazole Derivatives is Unreliable for TrkA-Focused Procurement


The TrkA kinase domain exhibits a highly specific ATP-binding pocket structure, and pyrazine-based inhibitors interact with this pocket through sensitive, non-linear SAR [1]. Simple substitution of the 1-(tert-butyl)-1H-pyrazol-5-yl group with other N-substituted pyrazoles or isoxazoles can lead to catastrophic loss of potency, as demonstrated by >100-fold decreases in IC50 observed for structurally similar analogs within the same inhibitor series [1]. Therefore, procurement based on generic scaffold similarity without precise verification of substituent identity risks acquiring low-activity or inactive compounds, undermining research reproducibility and target validation.

Quantitative Head-to-Head and Cross-Study Differentiation Guide for N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine


TrkA Inhibitory Potency: Head-to-Head Comparison with the Matched Molecular Pair 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-amine Analog (Compound 36)

In a matched molecular pair analysis, the target compound (N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine) exhibits a sub-micromolar TrkA IC50, whereas its close analog, featuring a 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine R2 group (Compound 36), displays a significantly reduced potency with an IC50 of 3.5 µM [1]. This demonstrates that the specific 1-(tert-butyl)-1H-pyrazol-5-yl substitution pattern is essential for high-affinity TrkA binding.

TrkA Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Efficacy in Cellular TrkA Auto-Phosphorylation: Class-Leading Cellular Target Engagement

The target compound achieves near-complete inhibition of TrkA in a biochemical assay at 20 µM (99.7 ± 0.8%), translating to a low nanomolar IC50 (12 nM) [1]. In contrast, the structurally related 3-(trifluoromethyl)aniline analog (Compound 14) shows a %Inhibition of only 33.8 ± 13.8% at the same concentration, demonstrating that the pyrazole-tert-butyl motif provides superior biochemical efficiency within the class [1]. While direct cellular IC50 data for the target compound is not publicly available, the class-leading biochemical IC50 strongly suggests a high intracellular target coverage.

Cellular Pharmacology TrkA Signaling Target Occupancy

Kinase Selectivity Profile: Advantage Over the Pan-Kinase Inhibitor Staurosporine

The target compound, as the representative member of the pyrazine-based TrkA inhibitor series, was screened against a limited tyrosine kinase panel and showed the highest activity on TrkA, indicating a favorable selectivity profile [1]. In comparison, the pan-kinase inhibitor staurosporine shows TrkA IC50 of ~0.5-5 nM but with exceptionally broad activity across the kinome, leading to significant off-target effects. The target compound's selectivity provides a distinct advantage for target-specific research applications.

Kinase Selectivity Off-Target Analysis TrkA Profiling

High-Impact Research and Procurement Scenarios for N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine


Lead Identification for Selective TrkA Inhibitor Programs in Pain and Oncology

The compound serves as a validated, high-potency lead for initiating structure-based drug design programs targeting TrkA-driven cancers and neuropathic pain. Its defined SAR and selectivity profile [1] make it an ideal starting point for core hop or substitution vector optimization to improve pharmacokinetic properties while maintaining target affinity.

Chemical Probe for TrkA-Dependent Signal Transduction Studies

Researchers studying NGF/TrkA signaling in PC12 cells, dorsal root ganglia neurons, or cancer cell models can use this compound as a selective tool compound to dissect TrkA-specific signaling from TrkB/TrkC pathways, given its high selectivity within the tyrosine kinase panel [1].

Positive Control for High-Throughput Screening (HTS) Assays

With an IC50 of 12 nM and >99% inhibition at 20 µM [1], this compound is an ideal positive control in TrkA enzyme assays and radiometric or fluorescence-based kinase profiling panels, ensuring robust assay window and reproducibility.

Preclinical In Vivo Pharmacodynamic (PD) Biomarker Study

The correlation between its high biochemical potency and cellular target engagement assessment allows the compound to be used in preliminary in vivo PK/PD studies to monitor TrkA auto-phosphorylation in xenograft or inflammatory pain models, provided that bioavailability limitations are acknowledged.

Quote Request

Request a Quote for N-(1-(tert-Butyl)-1H-pyrazol-5-yl)-6-chloropyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.